tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate
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Overview
Description
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to an aminophenyl group through a formamidoethyl chain .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antimicrobial activity against strains likeS. aureus, E. faecalis, E. coli, and K. pneumoniae .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the cellular processes of the microorganisms, which could result in their death or inhibition .
Biochemical Pathways
Similar compounds are known to interfere with essential biochemical pathways in microorganisms, leading to their death or growth inhibition .
Result of Action
Similar compounds have shown to exert antimicrobial effects, indicating that they may lead to the death or growth inhibition of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-aminobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2-aminophenyl)carbamate
- tert-butyl (2-(3-aminophenyl)sulfonamido)ethyl)carbamate
- tert-butyl (2-(2-(methylamino)ethoxy)ethyl)carbamate
Uniqueness
tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate is unique due to its specific structural features, such as the formamidoethyl chain linking the aminophenyl group to the carbamate moiety . This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl N-[2-[(2-aminobenzoyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVBLJFONXYXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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